molecular formula C11H9N3O2S B5835298 1-Isonicotinoyl-2-(2-thenoyl)hydrazine CAS No. 91093-48-0

1-Isonicotinoyl-2-(2-thenoyl)hydrazine

Cat. No.: B5835298
CAS No.: 91093-48-0
M. Wt: 247.28 g/mol
InChI Key: DAZDRUTWZMGUSQ-UHFFFAOYSA-N
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Description

1-Isonicotinoyl-2-(2-thenoyl)hydrazine is a hydrazone derivative known for its diverse pharmacological properties.

Properties

IUPAC Name

N'-(thiophene-2-carbonyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-10(8-3-5-12-6-4-8)13-14-11(16)9-2-1-7-17-9/h1-7H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZDRUTWZMGUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919978
Record name N-[Hydroxy(thiophen-2-yl)methylidene]pyridine-4-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91093-48-0
Record name Hydrazine, 1-isonicotinoyl-2-(2-thenoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091093480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(thiophen-2-yl)methylidene]pyridine-4-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isonicotinoyl-2-(2-thenoyl)hydrazine typically involves the reaction of isonicotinic acid hydrazide with 2-thenoyl chloride. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isonicotinoyl-2-(2-thenoyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-Isonicotinoyl-2-(2-thenoyl)hydrazine typically involves the reaction of isonicotinic acid hydrazide with 2-thenoyl chloride or related derivatives. Various methods have been reported, including one-pot syntheses that yield satisfactory results under mild conditions. Characterization techniques such as NMR, FT-IR, and mass spectrometry are used to confirm the structure and purity of the synthesized compounds .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). For instance, one derivative showed an IC50 value comparable to standard anticancer agents, indicating significant potential for development as an anticancer drug .

Antimycobacterial Activity

The compound has shown promising results in vitro against Mycobacterium tuberculosis. Studies indicate that it may inhibit the growth of this pathogen effectively, suggesting its potential role in treating tuberculosis . The mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Anti-inflammatory Properties

Compounds derived from isonicotinic acid hydrazide are noted for their anti-inflammatory effects. They may modulate inflammatory pathways and reduce cytokine release, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

StudyFocusFindings
Anticancer EvaluationCompound P-6 showed potent cytotoxicity (IC50 = 0.37–0.44 μM) against HCT116 and MCF-7 cell lines.
Antimycobacterial ActivityDemonstrated significant inhibition of Mycobacterium tuberculosis in vitro.
Anti-inflammatory EffectsExhibited modulation of inflammatory responses in vitro, suggesting therapeutic applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-Isonicotinoyl-2-(2-thenoyl)hydrazine involves its interaction with specific molecular targets and pathways:

Biological Activity

1-Isonicotinoyl-2-(2-thenoyl)hydrazine is a hydrazone derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is synthesized from isonicotinic acid hydrazide and 2-thenoyl chloride, and its pharmacological properties are being explored extensively.

This compound can be synthesized through the following reaction:

  • Reactants : Isonicotinic acid hydrazide + 2-Thenoyl chloride
  • Solvents : Typically acetone or ethanol
  • Conditions : Reflux to promote reaction completion followed by recrystallization for purification.

The structural formula of this compound is represented as C11H9N3O2SC_{11}H_{9}N_{3}O_{2}S .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values range from 6.25 to 12.5 μg/mL, showcasing its potential as an effective antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer properties. It has been tested against several cancer cell lines, showing the ability to inhibit cell proliferation effectively. For instance, in studies involving the MDA-MB-231 triple-negative breast cancer cell line, this compound exhibited an IC50 value of approximately 12 μM, indicating a strong cytotoxic effect compared to standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular pathways. It is believed to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, characterized by the modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 . Additionally, its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparison with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other hydrazone derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (μM)
This compoundHighModerate~12
IsoniazidModerateLowN/A
Hydrazone derivatives (general)VariableVariableVariable

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antimicrobial Study : A study published in MDPI highlighted the compound's effectiveness against multiple bacterial strains with low MIC values, suggesting its potential role in developing new antibiotics .
  • Anticancer Evaluation : Research conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth, inducing apoptosis through mitochondrial pathways .
  • Mechanistic Insights : Investigations into the molecular targets of this compound have shown that it modulates key proteins involved in apoptosis, providing insights into its potential therapeutic applications in oncology .

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